molecular formula C16H15ClN4O3S2 B2367022 4-(2-(6-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide CAS No. 851980-20-6

4-(2-(6-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide

Cat. No.: B2367022
CAS No.: 851980-20-6
M. Wt: 410.89
InChI Key: HLRFUYMZOIMVFL-UHFFFAOYSA-N
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Description

4-(2-(6-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound features a benzothiazole moiety, which is a heterocyclic aromatic structure containing sulfur and nitrogen atoms, and a sulfonamide group, which is a functional group containing sulfur, nitrogen, and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(6-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common synthetic route includes the following steps:

  • Formation of 6-Chlorobenzo[d]thiazole: : This can be achieved by reacting 2-aminothiophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

  • Hydrazinecarbonyl Introduction: : The hydrazinecarbonyl group can be introduced by reacting the 6-chlorobenzo[d]thiazole with hydrazine hydrate under acidic conditions.

  • Sulfonamide Formation: : Finally, the sulfonamide group is introduced by reacting the intermediate with dimethylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, and the reaction conditions optimized for efficiency and yield. This might involve the use of continuous flow reactors, automated synthesis platforms, and rigorous purification processes to ensure the production of high-purity compound.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The sulfonamide group can be oxidized to form sulfonyl chlorides or sulfonic acids.

  • Reduction: : The nitro group, if present, can be reduced to an amine.

  • Substitution: : The chlorine atom on the benzothiazole ring can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Typical reducing agents include iron (Fe) and hydrogen gas (H2).

  • Substitution: : Various nucleophiles can be used for substitution reactions, such as sodium methoxide (NaOCH3) for methylation.

Major Products Formed

  • Oxidation: : Sulfonic acids or sulfonyl chlorides.

  • Reduction: : Amines.

  • Substitution: : Methylated or other substituted benzothiazoles.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology

In biological research, it can be used to study enzyme inhibition, receptor binding, and other biochemical processes.

Medicine

Industry

In industry, it can be used in the production of dyes, pigments, and other chemical products.

Comparison with Similar Compounds

This compound is unique due to its specific combination of functional groups and structural features. Similar compounds might include other sulfonamides or benzothiazoles, but the presence of the hydrazinecarbonyl group and the specific substitution pattern on the benzothiazole ring sets it apart.

List of Similar Compounds

  • Sulfonamides: : General class of compounds containing the sulfonamide group.

  • Benzothiazoles: : Compounds containing the benzothiazole ring structure.

  • Hydrazinecarbonyl derivatives: : Compounds containing the hydrazinecarbonyl group.

Properties

IUPAC Name

4-[[(6-chloro-1,3-benzothiazol-2-yl)amino]carbamoyl]-N,N-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4O3S2/c1-21(2)26(23,24)12-6-3-10(4-7-12)15(22)19-20-16-18-13-8-5-11(17)9-14(13)25-16/h3-9H,1-2H3,(H,18,20)(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLRFUYMZOIMVFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NNC2=NC3=C(S2)C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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